N-(2-Chloro-3-formylpyridin-4-yl)pivalamide

Medicinal Chemistry Organic Synthesis Building Blocks

This specific regioisomer is essential for kinase inhibitor synthesis. Substituting with positional analogs leads to synthetic failure. • Precise 4-pivalamide, 2-chloro, 3-formyl substitution pattern for consistent SAR. • Versatile aldehyde and chloro handles for nucleophilic aromatic substitution, reductive amination. • Used in patents EP-2889291-A1, WO2014030743-A1. • Standard purity ≥95% with full QC documentation.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 338452-91-8
Cat. No. B112495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloro-3-formylpyridin-4-yl)pivalamide
CAS338452-91-8
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)C=O
InChIInChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16)
InChIKeyYALAVAYMNJCEBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide: Technical Baseline & Procurement


N-(2-Chloro-3-formylpyridin-4-yl)pivalamide (CAS 338452-91-8) is a heterocyclic organic compound classified as a pivalamide-derivatized pyridine building block. Its molecular formula is C11H13ClN2O2 with a molecular weight of 240.69 g/mol . The compound is characterized by a 2-chloro-3-formylpyridine core, with the pivalamide group at the 4-position. It is primarily supplied as a research chemical (often under the Sigma-Aldrich AldrichCPR catalog) and as an intermediate in organic synthesis, with a standard purity specification of 95% or higher .

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide: Why Generic Substitution Fails


Substituting this specific regioisomer with a positional analog or a related building block is not viable for synthetic reproducibility. The precise location of the chlorine, formyl, and pivalamide groups on the pyridine ring dictates the compound's specific chemical reactivity and the downstream structure-activity relationships (SAR) of final products. For instance, the 4-pivalamide group provides a distinct steric and electronic environment compared to the 3-pivalamide group found in analogs like N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (CAS 1142191-76-1) . Furthermore, the pivalamide moiety itself is a critical protective and directing group; its substitution with a tert-butyl carbamate (Boc) analog, such as tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate (CAS 893423-62-6), introduces different reactivity and stability profiles under acidic or basic conditions, which can alter synthetic pathways and outcomes .

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide: Differentiation from Analogs


6-Formyl Regioisomer Differentiation

The compound's unique 4-pivalamide substitution on a 2-chloro-3-formylpyridine core distinguishes it from the 6-formyl analog, N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (CAS 1142191-76-1). This regioisomerism is critical for the design of specific kinase inhibitors . While the molecular formula and weight are identical, their different substitution patterns lead to distinct physicochemical properties and downstream applications. For example, the 6-formyl analog is specifically referenced for use in the preparation of PET imaging agents for Alzheimer's disease diagnosis, a therapeutic area not directly associated with the 4-pivalamide compound in the same references .

Medicinal Chemistry Organic Synthesis Building Blocks

Boc Analog Physicochemical Comparison

Replacing the pivalamide protecting group with a tert-butyl carbamate (Boc) group yields the analog tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate (CAS 893423-62-6). This change results in measurable differences in key physicochemical properties, including molecular weight, lipophilicity, and hydrogen bonding capacity, which directly impact purification and reaction behavior . The pivalamide group (LogP ~2.4) is more lipophilic than the Boc group, affecting solubility and chromatographic mobility .

Process Chemistry Synthetic Intermediates Property Analysis

Privileged Scaffold in Kinase Inhibitor Synthesis

This compound is specifically cited as a key intermediate in the synthesis of heterocyclic compounds with kinase inhibitory activity, as detailed in patent families such as EP-2889291-A1 and WO2014030743-A1 . This positions it within a different research context compared to related but distinct building blocks. For example, the Boc-protected analog (CAS 893423-62-6) is associated with the synthesis of allosteric dual Akt1/Akt2 inhibitors , highlighting a divergence in the therapeutic targets pursued using each scaffold. This patent-cited application provides a verifiable and specific use case that differentiates it from generic pyridine aldehydes.

Kinase Inhibition Drug Discovery Patents

Purity & QC Specifications

Commercially, this compound is available with a standard purity of 95% or 98%, and vendors like Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC . In contrast, the compound sold under Sigma-Aldrich's AldrichCPR catalog (ADE000423) is provided as part of a unique chemical collection but without analytical data, requiring the buyer to assume responsibility for confirming identity and purity . This variation in analytical support between suppliers is a critical procurement differentiator, as the availability of verifiable QC data reduces the burden of in-house characterization.

Quality Control Procurement Analytical Chemistry

N-(2-Chloro-3-formylpyridin-4-yl)pivalamide: Validated Applications


Kinase Inhibitor Library Synthesis

This compound serves as a key starting material or intermediate for constructing libraries of heterocyclic compounds with potential kinase inhibitory activity. Its specific substitution pattern is integral to the pharmacophore of compounds described in patents such as EP-2889291-A1 and WO2014030743-A1, which are directed toward heterocyclic compounds with biological activity .

Regioisomer-Specific Pyridine Synthesis

When a synthetic route requires an aldehyde handle at the 3-position and a protected amine at the 4-position of a 2-chloropyridine core, this specific regioisomer is essential. Substitution with analogs like N-(2-Chloro-6-formylpyridin-3-yl)pivalamide would place the reactive groups in incorrect positions, leading to failure of the designed synthetic sequence .

Reference Standard & Impurity Marker

Due to its well-defined structure and commercial availability from multiple vendors with QC documentation (e.g., NMR, HPLC), this compound can be utilized as a reference standard or to identify process impurities during the development of drug candidates that utilize the pivalamide-protected pyridine motif .

Building Block for Chemical Diversification

The presence of a reactive chloro group and an aldehyde allows for a wide array of downstream chemical modifications. The chloro group can undergo nucleophilic aromatic substitution, while the aldehyde is a versatile functional group for reductive amination, Grignard additions, or conversion to other functional handles like carboxylic acids or alcohols . This makes it a versatile entry point for generating diverse compound sets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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